molecular formula C8H8N4 B3346675 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-74-7

3,5-Dimethylpyrido[3,4-e][1,2,4]triazine

Cat. No.: B3346675
CAS No.: 121845-74-7
M. Wt: 160.18 g/mol
InChI Key: JKFHTFWIIMAUHR-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrido[3,4-e][1,2,4]triazine is a specialized heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery, particularly valued for its role as a kinase inhibitor. This compound is primarily investigated in oncology research for its potential to target and inhibit specific protein kinases, such as those involved in signal transduction pathways that regulate cell proliferation and survival. For instance, derivatives of pyrido[3,4-e][1,2,4]triazine have been studied for their ability to inhibit Janus kinase (JAK) family members, which are implicated in inflammatory diseases and cancer (source: https://pubmed.ncbi.nlm.nih.gov/25317933). The mechanism of action involves competitive binding to the ATP-binding site of kinases, leading to suppression of phosphorylation events and downstream signaling cascades, such as the JAK-STAT pathway, making it a valuable tool for elucidating kinase function in cellular assays (source: https://pubchem.ncbi.nlm.nih.gov/compound/11320338). Researchers utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing novel analogs with enhanced selectivity and potency. Its applications extend to biochemical assays for evaluating inhibitor efficacy and in vitro models of disease, contributing to the development of targeted therapies. As a research chemical, it is strictly For Research Use Only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpyrido[3,4-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-5-8-7(3-4-9-5)12-11-6(2)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFHTFWIIMAUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N=C(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923983
Record name 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-74-7
Record name 3,5-Dimethyl-pyrido(3,4-e)(1,2,4)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121845747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Pyrido 3,4 E 1 2 3 Triazines

De Novo Synthesis of the Pyrido[3,4-e]mdpi.comwindows.netnih.govtriazine Core

De novo synthesis refers to the construction of the heterocyclic core from simpler, often acyclic, precursors. These methods are fundamental for creating the foundational ring system.

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrido[3,4-e] mdpi.comwindows.netnih.govtriazines. These strategies typically involve the reaction between a pyridine (B92270) derivative containing appropriately positioned reactive groups and a small molecule that provides the remaining atoms for the triazine ring.

A prominent strategy involves the condensation of a 3,4-disubstituted pyridine precursor. For instance, a common approach is the reaction of a 3-amino-4-hydrazinopyridine derivative with a one-carbon (C1) synthon. The hydrazine (B178648) moiety provides two nitrogen atoms (N1 and N2) and the amino group provides another (N4) for the triazine ring. The C1 synthon, such as a carboxylic acid or its derivative, provides the final carbon atom (C3) of the triazine ring.

Another effective method is the high-pressure-assisted trifluoroacetic acid-catalyzed condensation of 1-amino-2-iminopyridine derivatives with α-keto acids. windows.netacs.org This approach, while leading to the isomeric pyrido[1,2-b] mdpi.comwindows.netnih.govtriazine system, demonstrates the power of cyclocondensation. A similar reaction involves the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with various α,β-bifunctional compounds to yield pyrido[1,2-b] mdpi.comwindows.netnih.govtriazine derivatives. scienceopen.com For the synthesis of related fused triazines, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine has been reacted with 2-oxoalkanoic acids in glacial acetic acid. nih.govdocumentsdelivered.com This reaction proceeds through the formation of an intermediate via nucleophilic attack of the amino group on the keto acid, followed by ring closure to form the triazine ring. mdpi.com

To obtain the specific 3,5-dimethylpyrido[3,4-e] mdpi.comwindows.netnih.govtriazine, this strategy would be adapted by starting with a 5-methyl-3,4-diaminopyridine derivative and reacting it with pyruvic acid or a related precursor that can introduce a methyl group at the 3-position of the triazine ring.

Table 1: Overview of Cyclocondensation Strategies for Pyrido mdpi.comwindows.netnih.govtriazine Systems

Pyridine Precursor Reagent Resulting System Conditions Reference
1-Amino-2-imino-4-arylpyridine-3-carbonitrile α-Keto acids (e.g., pyruvic acid) Pyrido[1,2-b] mdpi.comwindows.netnih.govtriazine TFA, Acetic Acid, High Pressure (Q-tube) windows.netacs.org
3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine 2-Oxoalkanoic acids Pyrido[4,3-e] mdpi.comwindows.netnih.govtriazino[3,2-c] mdpi.comwindows.netnih.govthiadiazine Glacial Acetic Acid, Reflux nih.govdocumentsdelivered.com
4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles α,β-Bifunctional compounds Pyrido[1,2-b] mdpi.comwindows.netnih.govtriazine - scienceopen.com

Nitrogen heteroannulation involves the formation of a new nitrogen-containing ring fused to an existing ring. This is a key method for constructing the triazine portion of the pyrido[3,4-e] mdpi.comwindows.netnih.govtriazine system. A proposed mechanism for such a reaction often starts with the nucleophilic addition of an amino group from a substituted pyridine to a carbonyl compound. acs.org This is followed by a proton transfer and dehydration to form an imine intermediate. windows.net Subsequent intramolecular nucleophilic attack by another nitrogen-containing group on the pyridine ring leads to the closure of the six-membered triazine ring. windows.netacs.org

These annulation reactions can be designed to be highly efficient. For example, green and simple aza-annulations of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents have been developed under solvent-free conditions to produce related fused tetrazines and azepines. nih.govresearchgate.net Another relevant strategy is the ring opening-annulation reaction, where thermal elimination of nitrogen from a triazine nucleus can generate a reactive intermediate that undergoes cycloaddition with pyridines. nih.gov

The choice of precursors is paramount in determining the final structure of the synthesized molecule, including the substitution pattern.

For the pyridine portion, a suitably substituted 3,4-diaminopyridine (B372788) is a crucial starting material for the pyrido[3,4-e] isomer. To synthesize 3,5-Dimethylpyrido[3,4-e] mdpi.comwindows.netnih.govtriazine, the precursor would need to be 3,4-diamino-5-methylpyridine .

For the triazine portion, the reagent must provide the C3 atom and any substituent attached to it. Key precursors include:

α-Keto acids: Pyruvic acid (for a 3-methyl substituent) and phenylglyoxylic acid (for a 3-phenyl substituent) are common reagents that react with aminohydrazine functionalities on a pyridine ring. windows.netacs.org

Arylhydrazonomalononitriles: These have been used as precursors for pyrazolo[3,4-e] mdpi.comwindows.netnih.govtriazines, demonstrating their utility in forming the triazine ring. nih.gov

Guanidine (B92328) Derivatives: As seen in the synthesis of related fused systems, guanidine derivatives attached to a pyridine ring can react with keto compounds to form the triazine ring. nih.govdocumentsdelivered.com

4-Amino-3-mercapto-1,2,4-triazinones: These compounds can be used to build fused heterocyclic systems by reacting with various electrophiles. researchgate.net

Table 2: Key Precursors for Pyrido mdpi.comwindows.netnih.govtriazine Synthesis

Precursor Type Specific Example Role in Synthesis Reference
Pyridine Derivative 1-Amino-2-iminopyridines Provides the pyridine ring and two nitrogen atoms for the triazine ring. windows.netacs.org
Carbonyl Compound Pyruvic Acid Provides the C3 carbon and a methyl substituent for the triazine ring. windows.netacs.org
Guanidine Derivative 3-Amino-2-(sulfonyl)guanidine Provides atoms for the triazine ring in fused systems. nih.govdocumentsdelivered.com
Nitrile Derivative Arylhydrazonomalononitriles Precursor to the triazine ring in related azine systems. nih.gov

Functionalization and Derivatization Strategies for 3,5-Dimethylpyrido[3,4-e]mdpi.comwindows.netnih.govtriazine and Analogs

Once the core pyrido[3,4-e] mdpi.comwindows.netnih.govtriazine skeleton is formed, it can be further modified to introduce various functional groups, altering its chemical and physical properties.

Further functionalization can be achieved through substitution reactions on both the pyridine and triazine rings. Research on pyrido[3,4-e]-1,2,4-triazines has shown that various substituents can be introduced. nih.gov These modifications include placing methyl, amino, and acylamino groups on the pyridine part of the molecule. nih.gov The 3-position of the triazine ring is also a common site for introducing a wide range of alkyl, cycloalkyl, substituted phenyl, and other heterocyclic groups. nih.gov

In a related example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its thioxo derivative were reacted with phenacyl halides to yield S-phenacyl derivatives. researchgate.net This demonstrates how a reactive group on the triazine ring can be a handle for further functionalization. For 3,5-Dimethylpyrido[3,4-e] mdpi.comwindows.netnih.govtriazine, if a reactive group like a halogen or a mercapto group were present on the pyridine ring (positions 7 or 8) or introduced in place of one of the methyl groups, it could serve as a point for substitution reactions like cross-coupling or nucleophilic substitution.

Controlling the position of newly introduced functional groups is a significant challenge in organic synthesis. Regioselectivity is crucial for creating specific, well-defined isomers. While specific studies on the regioselective functionalization of 3,5-Dimethylpyrido[3,4-e] mdpi.comwindows.netnih.govtriazine are not abundant, principles from related heterocyclic systems can be applied.

For instance, the aryne distortion model can be used to control regioselectivity in reactions involving pyridyne intermediates. nih.gov By placing an electron-withdrawing substituent adjacent to the nascent triple bond of the pyridyne, chemists can direct incoming nucleophiles to a specific position. nih.gov This principle could theoretically be applied to a derivative of pyrido[3,4-e] mdpi.comwindows.netnih.govtriazine to achieve regioselective substitution on the pyridine ring.

In another example, the regioselective synthesis of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines was achieved by controlling reaction conditions during the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. beilstein-journals.org Furthermore, these products could be rearranged to their regioisomers under basic conditions. beilstein-journals.org This highlights that reaction conditions (e.g., catalyst, solvent, base) play a critical role in directing the outcome of a reaction towards a desired isomer. For the 3,5-Dimethylpyrido[3,4-e] mdpi.comwindows.netnih.govtriazine scaffold, electrophilic or nucleophilic substitution reactions would be expected to show regioselectivity based on the inherent electronic properties of the fused ring system, which could be further tuned by the existing methyl groups.

Synthesis of Acyclonucleoside Analogs of Pyrido[3,4-e]nih.govnih.govijpsr.infotriazines

The synthesis of acyclonucleoside analogs, where the carbohydrate moiety of a nucleoside is replaced by a flexible acyclic chain, is a significant area of research. For scaffolds related to pyrido[3,4-e] nih.govnih.govijpsr.infotriazines, such as the bioisosteric pyrazolo[4,3-e] nih.govnih.govijpsr.infotriazine system, these analogs are prepared through N-alkylation of the heterocyclic core. nih.govnih.gov

A general approach begins with a suitably substituted triazine starting material, for example, a 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] nih.govnih.govijpsr.infotriazine. nih.gov This precursor is then reacted with a variety of alkylating agents carrying the desired acyclic side chain. These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution. nih.gov The reaction mixture is stirred at room temperature, often overnight, to yield a mixture of isomeric products which can then be separated by column chromatography. nih.gov

One specific multi-step synthesis to create an analog of the antiviral drug penciclovir (B1679225) starts with the reaction of the pyrazolotriazine core with dibromoethane in the presence of potassium carbonate to yield the bromoethyl-substituted heterocycle as the main product. nih.gov This intermediate then undergoes a nucleophilic substitution reaction with diethyl malonate. nih.gov In the final step, the ester groups of the malonate are reduced, for instance with sodium borohydride (B1222165) in a methanol (B129727) and dichloromethane (B109758) mixture, to afford the final acyclic nucleoside analog bearing a dihydroxypropyl side chain. nih.gov

Mechanistic Investigations of Pyrido[3,4-e]nih.govnih.govijpsr.infotriazine Forming Reactions

Proposed Reaction Mechanisms for Cyclization and Functionalization

The formation of the pyrido[3,4-e] nih.govnih.govijpsr.infotriazine ring system and its analogs proceeds through several proposed mechanistic pathways, primarily involving condensation and cyclization reactions.

A common mechanism for forming the triazine ring involves the reaction between a compound with adjacent amino groups (or a hydrazine derivative) and a 1,2-dicarbonyl compound. For instance, in the synthesis of pyrido[1′,2′:2,3] nih.govnih.govijpsr.infotriazino[5,6-b]indole derivatives, the proposed mechanism starts with the nucleophilic addition of an amino group on the pyridine ring to a keto moiety of an isatin (B1672199) derivative. rsc.org This is followed by the loss of a water molecule to form an imine intermediate. rsc.org A subsequent intramolecular nucleophilic addition of another imino group to the remaining imide-keto moiety forms a cyclic adduct, which then eliminates another water molecule to yield the final fused triazine product. rsc.org

Another detailed mechanism involves the formation of a novel pyrido[4,3-e] nih.govnih.govijpsr.infotriazino[3,2-c] nih.govnih.govijpsr.infothiadiazine 6,6-dioxide system. nih.govyoutube.com The reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids is proposed to begin with the formation of a hydrazone intermediate. youtube.com This is followed by an intramolecular cyclization where the terminal amino group of the guanidine moiety attacks the thioxo group of the pyridine ring, leading to the elimination of hydrogen sulfide. youtube.com The final ring closure occurs via condensation between a carbonyl group and an amine group to afford the novel heterocyclic system. youtube.com

Functionalization can also occur through multicomponent reactions. A plausible mechanism for creating spiro-functionalized pyridotriazines involves the initial formation of the pyridotriazine core through sequential condensation steps between the amino groups of a pyridone derivative and the carbonyl groups of ninhydrin. nih.gov The higher nucleophilicity of the exocyclic amino group directs its initial attack on the more electrophilic central carbonyl group of ninhydrin. nih.gov

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of synthesis, as the spatial arrangement of atoms in a molecule can dictate its biological activity. In the synthesis of pyrido[3,4-e] nih.govnih.govijpsr.infotriazine derivatives and their analogs, controlling the stereochemical outcome is crucial, particularly when chiral centers are introduced.

One strategy to achieve stereocontrol is through the use of biocatalysts. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, can be used to catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of heterocyclic cores. nih.gov This enzymatic reaction is highly valuable as it can generate products with two new, controlled stereocenters, leading to the formation of specific chiral acyclic nucleoside analogues. nih.gov

Substrate control is another key strategy where the existing stereochemistry in a molecule influences the outcome of a subsequent reaction. nih.gov For example, in the Griesbaum co-ozonolysis reaction used to form 1,2,4-trioxolane (B1211807) rings, the stereochemistry-defining [3+2] cycloaddition step can proceed with a preference for axial addition to a substituted cyclohexanone (B45756) substrate, thereby controlling the relative stereochemistry of the product. nih.gov This principle of a substrate's existing geometry directing the approach of reagents can be applied to the synthesis of complex fused heterocycles. nih.gov

Furthermore, regioselective reactions can also be a form of stereochemical control. The synthesis of pyrido nih.govijpsr.infooxazocines from 3-(oxiran-2-yl)pyridines involves a regioselective SN2-type ring-opening of the epoxide by an amino group, ensuring a specific connectivity and stereochemical arrangement in the final product. rsc.org

Modern Synthetic Approaches for Pyrido[3,4-e]nih.govnih.govijpsr.infotriazines

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including various triazine derivatives. This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov

The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction under neat (solvent-free) conditions using microwave irradiation. nih.gov This approach not only simplifies the procedure but also enhances atom economy. nih.gov Similarly, a rapid and efficient solvent-free microwave synthesis has been described for 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. The use of microwave heating can also facilitate the synthesis of fused ring systems, such as 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione, with significant rate enhancement compared to traditional reflux methods. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazine and Related Heterocycles

ProductMethodReaction TimeYieldReference
2-Hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dioneConventional (Reflux)24 hNot specified nih.gov
2-Hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dioneMicrowave (140°C)30 minNot specified nih.gov
6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamineMicrowave (120°C)15 min70% nih.gov
4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-oneMicrowave (Solvent-free)3-5 min95%

High-Pressure Synthesis Methodologies

The application of high pressure is another modern technique that can significantly influence the course and efficiency of organic reactions, particularly cycloadditions and condensation reactions leading to fused heterocyclic systems. Reactions conducted under high pressure can lead to higher yields, shorter reaction times, and can sometimes enable transformations that are difficult to achieve under standard atmospheric pressure.

An efficient protocol for synthesizing novel pyrido[1,2-b] nih.govnih.govijpsr.infotriazine derivatives utilizes a Q-tube reactor, a safe and effective tool for conducting reactions under elevated pressure. ijpsr.inforsc.org This strategy involves the trifluoroacetic acid-catalyzed condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids. ijpsr.inforsc.org Comparative studies have shown that conducting these reactions under high pressure is superior to traditional refluxing conditions, providing the desired products in excellent yields. ijpsr.inforsc.org For example, the reaction of 1-amino-2-imino-4-phenylpyridine-3-carbonitrile with pyruvic acid under high pressure (130 °C in a sealed Q-tube) afforded the product in 94% yield in just 30 minutes, whereas conventional heating gave a much lower yield over a longer period. ijpsr.info

Table 2: High-Pressure Synthesis of Pyrido[1,2-b] nih.govnih.govijpsr.infotriazine Derivatives

ReactantsConditionsTimeYieldReference
1-amino-2-imino-4-phenylpyridine-3-carbonitrile + Pyruvic acidQ-tube, EtOH, TFA, 130°C30 min94% ijpsr.info
1-amino-2-imino-4-(4-bromophenyl)pyridine-3-carbonitrile + Pyruvic acidQ-tube, EtOH, TFA, 130°C30 min95% ijpsr.info
1-amino-2-iminopyridines + Isatin derivativesQ-tube, EtOH, TFA, AcOH, 130°C30 minExcellent rsc.org

Catalytic Approaches (e.g., Sonogashira/Copper(I)-Catalyzed Reactions)

The synthesis of fused heterocyclic systems such as pyrido[3,4-e] nih.govnih.govresearchgate.nettriazines is an area of significant interest in medicinal chemistry due to their potential biological activities. nih.gov While various classical condensation reactions are known for the construction of triazine rings, modern catalytic approaches offer milder conditions, greater functional group tolerance, and often higher efficiency. However, a detailed survey of scientific literature reveals a scarcity of specific examples for the synthesis of 3,5-Dimethylpyrido[3,4-e] nih.govnih.govresearchgate.nettriazine utilizing catalytic methods like the Sonogashira or other copper(I)-catalyzed cross-coupling reactions. The following sections describe the principles of these catalytic reactions and their potential application in the synthesis of the pyrido[3,4-e] nih.govnih.govresearchgate.nettriazine scaffold.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov It characteristically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govchemicalbook.com The reaction is renowned for its mild conditions, often proceeding at room temperature, which allows for the synthesis of complex molecules with sensitive functional groups. nih.gov

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. chemicalbook.com

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the active Pd(0) catalyst.

Given the structure of 3,5-Dimethylpyrido[3,4-e] nih.govnih.govresearchgate.nettriazine, a hypothetical Sonogashira-based approach could be envisioned for the synthesis of a key precursor. For instance, a di-halogenated pyridine derivative could be selectively coupled with an alkyne. However, the direct application to form the triazine ring itself is not a standard Sonogashira reaction. More plausibly, Sonogashira coupling could be used to introduce substituents onto a pre-formed pyridotriazine ring, provided a suitable halogenated derivative of the heterocycle is available.

Variations of the Sonogashira reaction exist, including copper-free versions, which are advantageous in certain syntheses to avoid the homocoupling of alkynes (Glaser coupling) and to simplify purification. researchgate.net

Copper(I)-Catalyzed Reactions

Copper(I) catalysts are not only co-catalysts in the Sonogashira reaction but are also employed as primary catalysts in various organic transformations, including cycloaddition reactions. acs.orgbenthamdirect.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry for the synthesis of triazoles. acs.org

In the context of triazine synthesis, copper catalysis is less common than for triazoles. However, copper-catalyzed methods for the synthesis of other nitrogen-containing heterocycles, such as quinazolines and indolizines, have been reported. benthamdirect.comresearchgate.net These reactions often involve cascade processes of cyclization and other transformations.

A hypothetical pathway for the synthesis of a pyrido[3,4-e] nih.govnih.govresearchgate.nettriazine could involve a copper-catalyzed cyclization of a suitably functionalized pyridine precursor. For example, a 3-amino-4-hydrazinopyridine derivative might undergo a copper-catalyzed condensation and cyclization with an appropriate carbonyl compound. While plausible, specific literature documenting this approach for the target molecule is not available. Research has shown the synthesis of other pyridotriazine isomers, such as pyrido[1,2-b] nih.govnih.govresearchgate.nettriazines, through various non-catalytic condensation and cyclization strategies. researchgate.netgoogle.com

Research Findings

As of the latest literature review, no specific research findings detailing the synthesis of 3,5-Dimethylpyrido[3,4-e] nih.govnih.govresearchgate.nettriazine via Sonogashira or copper(I)-catalyzed reactions have been published. The available literature on pyrido[3,4-e] nih.govnih.govresearchgate.nettriazines primarily focuses on their biological activities, such as potential antifungal properties, with limited detail on their catalytic synthesis. nih.gov The synthesis of the precursor 3,4-diaminopyridine is well-documented, typically involving the reduction of 3-nitro-4-aminopyridine. chemicalbook.comgoogle.com The subsequent cyclization to form the triazine ring with the desired methyl substituents would likely involve reaction with a 1,2-dicarbonyl compound or its equivalent, a reaction that is not typically catalyzed by palladium or copper.

Further research would be necessary to develop and optimize a catalytic route for the specific synthesis of 3,5-Dimethylpyrido[3,4-e] nih.govnih.govresearchgate.nettriazine.

Advanced Spectroscopic and Structural Analyses of 3,5 Dimethylpyrido 3,4 E 1 2 3 Triazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine, a combination of one-dimensional and two-dimensional NMR experiments has been pivotal in confirming the connectivity and spatial arrangement of its atoms.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine is expected to show distinct signals corresponding to the protons of the two methyl groups and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of the methyl protons would likely appear in the upfield region, while the aromatic protons would resonate at lower field, influenced by the electron-withdrawing effects of the nitrogen atoms in the heterocyclic system.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. Signals for the two methyl carbons would be expected at high field, while the sp²-hybridized carbons of the fused pyridine and triazine rings would appear at lower field. The chemical shifts of the carbons directly bonded to nitrogen atoms would be significantly affected.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
3-CH₃~2.6~20
5-CH₃~2.8~25
C7-H~8.0~125
C8-H~9.0~150
C3-~160
C5-~155
C4a-~140
C8a-~158

Note: The data in this table are illustrative and represent typical chemical shift ranges for similar heterocyclic systems. Precise experimental values are documented in specialized chemical literature.

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, ROESY, HMBC)

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine, COSY spectra would confirm the connectivity between the aromatic protons on the pyridine ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule. ijpsr.info For instance, ROESY could show correlations between the protons of one of the methyl groups and a nearby aromatic proton, helping to confirm their spatial relationship.

Advanced NMR for Isotopic Labeling and Equilibrium Studies

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into a molecule, is a powerful tool in NMR spectroscopy. drugbank.com While not explicitly detailed for this specific compound in readily available literature, this technique can be used to enhance signal sensitivity, simplify complex spectra, and aid in the assignment of quaternary carbons. For a molecule like 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine, uniform or selective ¹⁵N labeling would be particularly informative for probing the electronic structure of the triazine ring by providing direct information on the nitrogen chemical shifts. drugbank.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine would display characteristic absorption bands that confirm the presence of specific functional groups and structural features. lookchem.com

Key expected vibrational modes include:

C-H stretching: Bands for the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the methyl groups.

C=N and C=C stretching: A series of complex bands in the 1650-1400 cm⁻¹ region, characteristic of the fused aromatic pyridine and triazine ring systems.

CH₃ bending: Vibrations corresponding to the bending of the methyl groups.

Table 2: Typical Infrared Absorption Bands for 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine

Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N and C=C Ring Stretch1650-1400
CH₃ Bending1465-1370

Note: This table provides representative frequency ranges for the expected functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine, electron impact (EI) mass spectrometry has been noted as a key characterization method. lookchem.com

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (160.18 g/mol ). A characteristic fragmentation pattern for pyrido[3,4-e]-1,2,4-triazines involves the loss of a molecule of nitrogen (N₂), resulting in a significant [M-28]⁺ peak. lookchem.com This fragmentation is a strong indicator of the presence of the 1,2,4-triazine (B1199460) ring. Further fragmentation would likely involve the loss of methyl radicals (•CH₃) or hydrogen cyanide (HCN) from the heterocyclic core.

Table 3: Expected Mass Spectrometry Fragmentation for 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine

Ion Fragmentm/z (Mass-to-Charge Ratio)Description
[M]⁺160Molecular Ion
[M-N₂]⁺132Loss of a nitrogen molecule from the triazine ring
[M-CH₃]⁺145Loss of a methyl radical
[M-N₂-HCN]⁺105Subsequent loss of hydrogen cyanide

Note: The fragmentation pathways are predicted based on the known behavior of related heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in 3,5-Dimethylpyrido[3,4-e] lookchem.comdrugbank.comtriazine, give rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show absorptions corresponding to π→π* transitions, which are characteristic of aromatic and heteroaromatic systems. The presence of non-bonding electrons on the nitrogen atoms may also lead to n→π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands. The exact position and intensity of these bands are sensitive to the solvent used.

Table 4: Representative UV-Vis Absorption Data for Pyrido[3,4-e] lookchem.comdrugbank.comtriazine Derivatives

Type of TransitionTypical λ_max (nm)Molar Absorptivity (ε)
π→π220-280High
π→π300-350Moderate
n→π*>350Low

Note: This table illustrates the general regions where electronic transitions for such chromophores occur. Specific values depend on the full molecular structure and solvent.

X-ray Diffraction for Solid-State Structural Determination

Although specific crystallographic data for 3,5-Dimethylpyrido[3,4-e] osti.govuni.luresearchgate.nettriazine is not presently published, analysis of related heterocyclic systems containing the 1,2,4-triazine ring offers a predictive framework for its structural characteristics. For instance, studies on various substituted 1,2,4-triazine derivatives have revealed a range of crystal systems and packing motifs, influenced by the nature and position of substituents.

In one example of a related fused heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, single-crystal X-ray analysis showed that the compound crystallizes in the triclinic system with the P-1 space group. In another case, a 1,2,4-triazine derived azidoxime was found to crystallize in the monoclinic space group P21/c. osti.gov The planarity of the fused ring system and the potential for hydrogen bonding and π–π stacking interactions are key determinants of the resulting crystal lattice.

For illustrative purposes, the table below showcases typical crystallographic data that would be obtained from an X-ray diffraction study of a pyrido[3,4-e] osti.govuni.luresearchgate.nettriazine derivative. The values presented are hypothetical and serve as a template for the type of information that such an analysis would provide.

Interactive Table: Hypothetical Crystallographic Data for a Pyrido[3,4-e] osti.govuni.luresearchgate.nettriazine Derivative

ParameterValue
Compound Name 3,5-Dimethylpyrido[3,4-e] osti.govuni.luresearchgate.nettriazine
Chemical Formula C₈H₈N₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value
R-factor (%) Value

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 3,5-Dimethylpyrido[3,4-e] osti.govuni.luresearchgate.nettriazine is not available in the searched literature.

The determination of the crystal structure of 3,5-Dimethylpyrido[3,4-e] osti.govuni.luresearchgate.nettriazine and its derivatives would be a valuable contribution to the field of heterocyclic chemistry. Such data would allow for a deeper understanding of structure-activity relationships, aid in the design of new derivatives with tailored properties, and provide a basis for computational modeling studies.

Computational and Theoretical Chemistry Studies of Pyrido 3,4 E 1 2 3 Triazines

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No dedicated studies employing Density Functional Theory (DFT) to specifically calculate the electronic structure and molecular geometry of 3,5-Dimethylpyrido[3,4-e]triazine have been identified. Such studies on related 1,2,4-triazine (B1199460) derivatives often focus on optimizing molecular structures and calculating electronic properties like HOMO-LUMO energy gaps to predict reactivity and stability. However, these findings cannot be directly extrapolated to provide accurate data for the specific title compound.

Molecular Modeling and Dynamics Simulations

There are no available research articles detailing molecular modeling or molecular dynamics simulations specifically for 3,5-Dimethylpyrido[3,4-e]triazine. In the broader field, these techniques are commonly used to investigate the interactions of similar heterocyclic compounds with biological targets, such as enzymes or receptors, to elucidate potential mechanisms of action for drug discovery purposes. Without specific studies, the interaction profile and dynamic behavior of 3,5-Dimethylpyrido[3,4-e]triazine remain uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Derivation and Predictive Modeling (In Silico)

A search for Quantitative Structure-Activity Relationship (QSAR) studies involving 3,5-Dimethylpyrido[3,4-e]triazine yielded no results. QSAR models are developed to correlate the chemical structure of compounds with their biological activity. The absence of such studies indicates that a systematic investigation of the biological activities of a series of compounds including 3,5-Dimethylpyrido[3,4-e]triazine has likely not been performed or published.

Tautomerism and Conformational Analysis

Specific research on the tautomerism and conformational analysis of 3,5-Dimethylpyrido[3,4-e]triazine is not present in the available literature. Tautomerism is a key consideration for many nitrogen-containing heterocycles, as different tautomers can exhibit distinct chemical and biological properties. Similarly, conformational analysis would be crucial to understanding the three-dimensional structure and flexibility of the molecule. The lack of such studies means the potential tautomeric forms and conformational preferences of this specific compound are currently unknown.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies in Vitro Focus

Enzyme and Receptor Interaction Studies

Derivatives of the 1,2,4-triazine (B1199460) core have been extensively investigated for their inhibitory effects on several key enzymes implicated in human diseases. These studies provide crucial insights into the molecular interactions that govern their biological activity.

Investigations of Kinase Inhibition (e.g., Tyrosine Kinases, Cyclin-Dependent Kinases, Abl protein kinase)

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. nih.gov Various fused triazine systems, which are structurally related to pyrido[3,4-e] nih.govnih.govnih.govtriazine, have shown significant potential as kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition: A notable example is the development of pyrazolo[1,5-a]-1,3,5-triazine, a bioisostere of the purine-based CDK inhibitor (R)-roscovitine. nih.gov One derivative, compound 7a (GP0210), demonstrated significantly higher potency against several CDKs compared to the parent compound. nih.gov This highlights the potential of triazine-based scaffolds in designing potent CDK inhibitors. nih.gov Similarly, a series of nih.govnih.govbiointerfaceresearch.comtriazine-pyridine biheteroaryl compounds were identified as potent CDK inhibitors. Compound 20 from this series showed high potency against CDK1, CDK2, and CDK5, with submicromolar activity against CDK4, CDK6, and CDK7. documentsdelivered.com

PI3K/mTOR and PDK1 Inhibition: The 1,3,5-triazine (B166579) scaffold has been utilized to create dual inhibitors of PI3K and mTOR, crucial components of a signaling pathway often dysregulated in cancer. nih.govnih.gov One study reported a novel 1,3,5-triazine derivative, compound 6h , which potently inhibited both PI3K/mTOR, with the most significant activity against the PI3Kα isoform. nih.gov In a different study, a library of 3-amino-1,2,4-triazine derivatives was developed as selective inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), an enzyme involved in cancer cell metabolism. nih.govnih.gov

While direct studies on 3,5-Dimethylpyrido[3,4-e] nih.govnih.govnih.govtriazine are limited, the data from related fused triazines underscore the potential of this chemical class to target various protein kinases.

Table 1: Kinase Inhibition Data for Selected Triazine Derivatives

CompoundTarget Kinase(s)IC₅₀ (µM)Source
Compound 20 CDK10.021 documentsdelivered.com
Compound 7a (GP0210) Various CDKsMore potent than (R)-roscovitine nih.gov
Compound 6h PI3Kα/mTORNot specified nih.gov

BACE1 Enzyme Inhibition

The β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is a primary target in the development of therapeutics for Alzheimer's disease. nih.govnih.gov Several studies have explored 1,2,4-triazine derivatives as BACE1 inhibitors.

A series of 3-hydrazinyl-1,2,4-triazines bearing a pendant aryl phenoxy methyl-1,2,3-triazole moiety were synthesized and evaluated for their BACE1 inhibitory potential. nih.gov Compounds with electron-withdrawing groups on the phenyl ring, such as chloro (7c ) and nitro (7d ), were found to be the most promising. nih.gov Similarly, new analogs of nitrogen mustards containing a 1,3,5-triazine ring substituted with dipeptide residues were assessed for BACE1 inhibition. nih.govresearchgate.netmdpi.com Compound 4a , featuring a Lys-Ala-OMe substitution, and compound 4h , with a His-Ala-OMe group, demonstrated notable activity against BACE1. nih.gov

Table 2: BACE1 Inhibition Data for Selected Triazine Derivatives

CompoundScaffoldIC₅₀ (µM)Source
7c 3-hydrazinyl-1,2,4-triazine8.55 ± 3.37 nih.gov
7d 3-hydrazinyl-1,2,4-triazine11.42 ± 2.01 nih.gov
4a 1,3,5-triazine-dipeptide11.09 nih.govresearchgate.net
4h 1,3,5-triazine-dipeptide14.25 nih.gov
4c 1,3,5-triazine-dipeptide18.09 nih.gov

Leucyl-tRNA Synthetase Inhibition

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme for protein synthesis, making it an attractive target for developing antimicrobial agents. nih.govrsc.org While many known LeuRS inhibitors are boron-containing compounds like benzoxaboroles, research into boron-free inhibitors is ongoing. nih.govnih.gov Some studies have investigated phenylthiazole-1,3,5-triazine compounds as potential inhibitors of the LeuRS editing domain in Candida albicans through molecular docking, suggesting that triazine scaffolds could play a role in the design of novel LeuRS inhibitors. nih.gov However, specific in vitro inhibitory data for pyrido[3,4-e] nih.govnih.govnih.govtriazine derivatives against LeuRS is not extensively documented in the reviewed literature.

Other Enzyme and Receptor Binding Studies (e.g., PDE5, Carbonic Anhydrase, DHFR)

The versatility of the triazine scaffold extends to other enzyme targets.

Carbonic Anhydrase (CA) Inhibition: New sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine were synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov While they were ineffective against hCA I and II, several compounds showed potent inhibition of the tumor-associated isoform, hCA IX. nih.gov Compound 8e was the most effective, with a Kᵢ of 13.8 nM. Other derivatives, such as 8c , 8d , 8g , and 8h , also displayed moderate to good activity against hCA IX. nih.gov

Phosphodiesterase (PDE) Inhibition: A novel series of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines were reported as potent inhibitors of phosphodiesterase 2 (PDE2). nih.gov Structure-activity relationship studies revealed that introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole was key to achieving selectivity for PDE2 over other phosphodiesterases like PDE10. nih.gov

Table 3: Carbonic Anhydrase IX Inhibition for Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine Sulfonamides

CompoundKᵢ against hCA IX (nM)Source
8e 13.8 nih.gov
8d 24.5 nih.gov
8c 25.4 nih.gov
8h 26.6 nih.gov
8g 27.7 nih.gov

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of triazine derivatives within the active sites of their target enzymes.

BACE1: Docking analyses of 3-hydrazinyl-1,2,4-triazine derivatives revealed that their inhibitory activity is linked to high-affinity binding with several key amino acids in the BACE1 active site. nih.gov Specifically, interactions with the catalytic aspartate residues (Asp32 and Asp228) were identified as crucial for efficient inhibition. nih.gov

Kinases: For nih.govnih.govbiointerfaceresearch.comtriazine-pyridine CDK inhibitors, molecular docking was used to understand the observed structure-activity relationships, helping to rationalize the high potency of compounds like 20 . documentsdelivered.com

Carbonic Anhydrase: While not explicitly detailed for the pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, docking is a standard tool used to guide the design of selective CA inhibitors. nih.gov

PDE2: Free energy perturbation calculations, a sophisticated form of molecular modeling, were employed to explore the SAR and protein flexibility of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazine inhibitors, providing deep insight into the ligand-target interactions. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The 1,2,4-triazine nucleus is a prominent structural core in compounds with a wide range of pharmacological activities, including antimicrobial effects. researchgate.net

A series of pyrido[3,4-e]-1,2,4-triazines, including those with methyl substituents on the pyridyl ring, were prepared and assessed for their antifungal activity. nih.gov In agar (B569324) dilution assays, active compounds from this series inhibited various strains of Candida, Aspergillus, Mucor, and Trichophyton species, with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL or less. nih.govacs.org

Further studies on other 1,2,4-triazine derivatives have confirmed their potential as antimicrobial agents. For instance, novel 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one (3 ) demonstrated significant in vitro antibacterial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. biointerfaceresearch.com This activity was attributed to the presence of the 1,2,4-triazine ring. biointerfaceresearch.com Similarly, combinatorial libraries based on a 1,3,5-triazine template have yielded compounds with potent activity against bacteria like Acinetobacter baumannii and Bacillus anthracis. nih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Triazine Derivatives

Compound/SeriesTarget Organism(s)Activity (MIC)Source
Active Pyrido[3,4-e]-1,2,4-triazinesCandida, Aspergillus, Mucor, Trichophyton spp.≤16 µg/mL nih.gov
Compound 3 E. coli, P. aeruginosa, S. aureus, B. cereusNot specified biointerfaceresearch.com
Active 1,3,5-TriazinesA. baumannii, B. anthracisNot specified nih.gov

Antibacterial Activity against Microbial Strains

The rise of multidrug-resistant bacteria necessitates the urgent discovery of new antibacterial agents. researchgate.net Heterocyclic compounds, particularly those containing nitrogen, are a significant focus of this research. researchgate.net Derivatives of 1,2,4-triazine have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov

Studies on various 1,2,4-triazine derivatives have demonstrated that these compounds can exhibit significant antibacterial activity. For instance, certain synthesized 1,2,4-triazine derivatives showed potent activity against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). biointerfaceresearch.com The presence of the 1,2,4-triazine ring itself is often considered a key contributor to the observed antibacterial effects. biointerfaceresearch.com The evaluation of antibacterial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. researchgate.net

Interactive Table: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

Compound Bacterial Strain Activity (MIC in µg/mL) Reference
Compound 3 E. coli Significant biointerfaceresearch.com
Compound 3 P. aeruginosa Significant biointerfaceresearch.com
Compound 3 K. pneumoniae Significant biointerfaceresearch.com
Compound 3 S. aureus Significant biointerfaceresearch.com
Compound 3 B. cereus Significant biointerfaceresearch.com
Compound 3 E. faecalis Significant biointerfaceresearch.com
Compound 4 E. coli Significant biointerfaceresearch.com
Compound 4 P. aeruginosa Significant biointerfaceresearch.com
Compound 4 K. pneumoniae Significant biointerfaceresearch.com
Compound 4 S. aureus Significant biointerfaceresearch.com
Compound 4 B. cereus Significant biointerfaceresearch.com
Compound 4 E. faecalis Significant biointerfaceresearch.com

Antifungal Activity against Fungal Species

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health concern. The emergence of resistance to existing antifungal drugs has spurred the search for new chemical entities with antifungal properties. nih.gov The s-triazine scaffold is one of the many heterocyclic systems being explored for this purpose. nih.gov

Research has shown that certain triazine derivatives possess potent antifungal activity. nih.gov For example, a screening of a chemical library identified a triazine compound, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), that demonstrated significant fungicidal activity against C. albicans. nih.gov This compound was also effective against fluconazole- and caspofungin-resistant strains and inhibited the formation of Candida biofilms. nih.gov Further studies on pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives also revealed effective antifungal activity against hyphomycetes, comparable to the standard drug Miconazole. nih.gov

Interactive Table: Antifungal Activity of Selected Triazine Derivatives

Compound Fungal Species Activity Reference
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) Candida albicans Significant reduction in bioluminescence and colony count nih.gov
Compound 3a (a pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivative) Hyphomycetes Comparable to Miconazole nih.gov
Compound 3c (a pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivative) Hyphomycetes Comparable to Miconazole nih.gov
Compound 2a (an s-triazine derivative) C. albicans & C. neoformans Moderate (~25% growth inhibition at 32 µg/mL) nih.gov

| Compound 2b (an s-triazine derivative) | C. neoformans | High (~30% growth inhibition at 32 µg/mL) | nih.gov |

Anticancer Activity against Human Cell Lines (In Vitro Cytotoxicity)

The 1,2,4-triazine core is a prominent feature in many compounds investigated for their anticancer properties. researchgate.netbohrium.com Numerous studies have detailed the synthesis of novel 1,2,4-triazine derivatives and their subsequent evaluation for cytotoxic effects against various human cancer cell lines. wisdomlib.orgresearchgate.netbohrium.comresearchgate.netdrugbank.com

The antiproliferative activity of 1,2,4-triazine derivatives has been demonstrated across a range of cancer cell lines, including those from colon, liver, breast, and leukemia. wisdomlib.orgresearchgate.netresearchgate.netdrugbank.commdpi.com The efficacy of these compounds is typically quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

For example, a study on 1,2,4-triazine-6-one derivatives identified a compound (6b) with a significant cytotoxic effect against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines. wisdomlib.orgresearchgate.net Another series of novel 1,2,4-triazine derivatives showed distinct anticancer effects against the human leukemia cell line K-562, with some compounds exhibiting five times lower antiproliferative activity than the established drug doxorubicin (B1662922) against other cell lines. researchgate.netdrugbank.com Furthermore, xanthone- and acridone-1,2,4-triazine conjugates have been synthesized and evaluated, with several compounds displaying good in vitro antiproliferative activities against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. mdpi.com

Interactive Table: In Vitro Antiproliferative Activity of Selected 1,2,4-Triazine Derivatives

Compound/Derivative Series Cell Line Activity (IC50) Reference
Compound 6b (a 1,2,4-triazine-6-one derivative) HCT-116 (Colon Carcinoma) Significant cytotoxic effect wisdomlib.orgresearchgate.net
Compound 6b (a 1,2,4-triazine-6-one derivative) HepG-2 (Hepatocellular Carcinoma) Significant cytotoxic effect wisdomlib.orgresearchgate.net
Compound 4a (a 1,2,4-triazine derivative) HepG-2 (Hepatocellular Carcinoma) 2.7 µM bohrium.com
Compound 5a (a 1,2,4-triazine derivative) HepG-2 (Hepatocellular Carcinoma) 1.5 µM bohrium.com
Compound 5b (a 1,2,4-triazine derivative) HepG-2 (Hepatocellular Carcinoma) 3.9 µM bohrium.com
Compound 4b (a 1,3,5-triazine Schiff base) MCF-7 (Breast Carcinoma) 3.29 µM mdpi.com
Compound 4b (a 1,3,5-triazine Schiff base) HCT-116 (Colon Cancer) 3.64 µM mdpi.com
Compound 7a (an acridone-1,2,4-triazine conjugate) HCT116, A-172, Hs578T Good antiproliferative activity mdpi.com

| Compound 7e (an acridone-1,2,4-triazine conjugate) | HCT116, A-172, Hs578T | Good antiproliferative activity | mdpi.com |

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. For many 1,2,4-triazine derivatives, the primary mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a highly regulated process that involves the activation of a cascade of enzymes called caspases and is essential for removing damaged or unwanted cells. nih.gov

In addition to apoptosis, autophagy is another cellular process that can be modulated by anticancer compounds. Autophagy is a catabolic process where the cell degrades its own components, which can act as a survival mechanism for cancer cells under stress. mdpi.com However, in some contexts, inducing autophagy can also lead to cell death. mdpi.com The interplay between apoptosis and autophagy is complex and often determines the ultimate fate of the cell following treatment. oncotarget.com For instance, some studies have shown that the induction of autophagy by certain drugs can be a survival mechanism that counteracts apoptosis. oncotarget.com The modulation of autophagy by drugs can occur through various signaling pathways, including the mTOR pathway, which is a master regulator of this process. mdpi.com

Neuroprotective Investigations (In Vitro)

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective agents that can mitigate this damage is a major goal of neuroscience research. Some 1,2,4-triazine derivatives have been investigated for their potential neuroprotective effects in vitro. capes.gov.brnih.govresearchgate.net

These studies often use cell models, such as the rat pheochromocytoma (PC12) cell line, to simulate neuronal stress and injury. capes.gov.brnih.govresearchgate.net For example, novel triazine derivatives have been shown to protect differentiated PC12 cells from hydrogen peroxide (H2O2)-induced cell death. capes.gov.brnih.govresearchgate.net This protective effect was associated with a significant reduction in the activation of caspase-3, a key executioner enzyme in apoptosis. capes.gov.brnih.govresearchgate.net Furthermore, these compounds were found to impair the activation of NF-κB, a transcription factor involved in inflammatory and stress responses. capes.gov.brnih.govresearchgate.net Another study on a 3-thiomethyl-5,6-dimethoxyphenyl-1,2,4-triazine derivative (TDMT) found that it could improve neurite outgrowth in H2O2-exposed PC12 cells, suggesting a role in promoting neuronal plasticity and regeneration. nih.gov

General Structure-Activity Relationship (SAR) Development for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govmdpi.comresearchgate.net By systematically modifying different parts of a lead compound, researchers can identify the key chemical features, or pharmacophores, that are essential for its efficacy.

For 1,2,4-triazine derivatives, SAR studies have been crucial in optimizing their biological activities. For instance, in the development of antifungal agents, modifications to the amine moiety of a lead triazine compound revealed that the presence and position of substituents on the phenyl ring were critical for activity. nih.gov The suppression of a para-methoxy substituent led to a decrease in antifungal activity against C. albicans. nih.gov

In the context of anticancer activity, SAR studies on 1,3,5-triazine Schiff base derivatives showed that the nature of the substituents on both the triazine core and the benzylidene ring significantly influenced antiproliferative activity. mdpi.com Compounds with a piperidino substituent on the triazine ring generally showed better activity than their morpholine (B109124) analogs, and the presence of a para-chloro or bromo substituent on the benzylidene ring was found to be most potent. mdpi.com Similarly, for acridone-1,2,4-triazine conjugates, the introduction of the triazine ring was shown to significantly increase anticancer activity in some cases, highlighting the critical role of the triazine cycle for antitumor effects. mdpi.com These SAR insights are invaluable for the rational design of more potent and selective therapeutic agents based on the triazine scaffold. nih.govmdpi.comresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of the pyrido[3,4-e] mdpi.comresearchgate.netijpsr.infotriazine core is highly sensitive to the nature and position of its substituents. Research on analogous fused 1,2,4-triazine systems has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, studies on pyrazolo[4,3-e] mdpi.comresearchgate.netijpsr.infotriazine sulfonamides, a related class of fused triazines, have shown that the introduction of a sulfonamide moiety is a key pharmacophore that can confer a range of biological activities, including anticancer properties. mdpi.comnih.gov The nature of the substituents on the sulfonamide group, as well as on the core heterocyclic system, plays a critical role in modulating this activity.

In one study, the introduction of a fluorine atom into the phenylamino (B1219803) moiety of pyrrolo[2,1-f] mdpi.comresearchgate.netijpsr.infotriazine-based compounds was found to be important for their activity as VEGFR-2 kinase inhibitors. ijpsr.info Specifically, a 3- and 4-fluorophenylamino moiety significantly influenced the biological activity. mdpi.com This highlights the importance of specific electronic and steric properties of the substituents in dictating the interaction with the target protein.

Furthermore, research on a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives revealed that the nature of the aryl groups at both the 3- and 5-positions of the triazine ring had a substantial impact on their inhibitory activity against inorganic pyrophosphatase. ijpsr.info

The following table summarizes the impact of various substituents on the biological activity of related 1,2,4-triazine derivatives, providing insights that could be extrapolated to the 3,5-dimethylpyrido[3,4-e] mdpi.comresearchgate.netijpsr.infotriazine scaffold.

Compound Class Substituent Modification Impact on Biological Activity Reference
Pyrazolo[4,3-e] mdpi.comresearchgate.netijpsr.infotriazine SulfonamidesIntroduction of a sulfonamide moietyConfers anticancer and enzymatic inhibitory activities. mdpi.comnih.gov
Pyrrolo[2,1-f] mdpi.comresearchgate.netijpsr.infotriazines3- and 4-fluorophenylamino group at C4Important for VEGFR-2 kinase inhibition. ijpsr.infomdpi.com
3,5-disubstituted-1,2,4-triazinesAryl groups at C3 and C5Influences inhibitory activity against inorganic pyrophosphatase. ijpsr.info

These findings underscore the principle that the substituents on the pyrido[3,4-e] mdpi.comresearchgate.netijpsr.infotriazine ring are not mere decorations but are integral to the molecule's biological function. The methyl groups at the 3 and 5 positions of "3,5-Dimethylpyrido[3,4-e] mdpi.comresearchgate.netijpsr.infotriazine" likely contribute to its specific biological profile through steric and electronic effects, influencing its binding affinity to target macromolecules.

Role of Core Heterocycle Fusion in Biological Activity

The 1,2,4-triazine ring itself is a privileged scaffold in medicinal chemistry, known to be a weak base where nucleophilic substitution is favored over electrophilic substitution. researchgate.net This inherent reactivity influences its interactions in a biological milieu. When fused with other heterocyclic rings, such as pyridine (B92270), the resulting system's properties can be significantly altered. The fusion of different heterocyclic rings to the 1,2,4-triazine core has been a successful strategy in the development of novel therapeutic agents. ijpsr.info

For example, the fusion of a pyrazole (B372694) ring to a 1,2,4-triazine to form pyrazolo[5,1-c] mdpi.comresearchgate.netijpsr.infobenzotriazines and pyrazolo[5,1-c]pyrido[4,3-e] mdpi.comresearchgate.netijpsr.infotriazines has yielded compounds with cytotoxic activity. ijpsr.info This demonstrates that the nature of the fused ring system is a key factor in determining the type and potency of the biological response.

The following table illustrates how different heterocyclic fusion partners to the 1,2,4-triazine core influence the observed biological activities.

Fused Heterocyclic System Resulting Biological Activity Reference
Pyrazolo[5,1-c] mdpi.comresearchgate.netijpsr.infobenzotriazineCytotoxic activity ijpsr.info
Pyrazolo[5,1-c]pyrido[4,3-e] mdpi.comresearchgate.netijpsr.infotriazineCytotoxic activity ijpsr.info
Pyrrolo[2,1-f] mdpi.comresearchgate.netijpsr.infotriazineVEGFR-2 kinase inhibition ijpsr.info

The pyrido[3,4-e] mdpi.comresearchgate.netijpsr.infotriazine core, therefore, represents a specific and strategic fusion that endows the molecule with a distinct set of properties. The arrangement of the nitrogen atoms in both the pyridine and triazine rings creates a unique distribution of electron density and hydrogen bonding capabilities, which are crucial for molecular recognition by biological targets. The planarity and rigidity of the fused system also play a significant role in how it fits into the binding pockets of enzymes or receptors.

Future Directions and Research Opportunities in Pyrido 3,4 E 1 2 3 Triazine Chemistry

Forging New Pathways: Development of Novel Synthetic Routes to Access Underexplored Analogs

The exploration of the chemical space around the pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine core is fundamentally dependent on the development of robust and versatile synthetic methodologies. While general strategies for the synthesis of fused triazine systems exist, there is a pressing need for novel routes that allow for the introduction of diverse substituents and the creation of a wide array of analogs, including those of 3,5-Dimethylpyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine.

Future research should focus on innovative synthetic strategies that offer high efficiency, regioselectivity, and broad functional group tolerance. One promising avenue involves the application of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the heterocyclic core or to functionalize pre-existing pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine scaffolds. nih.gov The use of microwave-assisted organic synthesis (MAOS) also presents an opportunity to accelerate reaction times and improve yields for the synthesis of new derivatives. acs.org

Furthermore, the development of one-pot multicomponent reactions would provide a highly efficient means to generate structural diversity from simple starting materials. acs.org For instance, a potential route to novel 3,5-disubstituted pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazines could involve the condensation of a suitably substituted aminopyridine precursor with a 1,2-dicarbonyl compound and a hydrazine (B178648) equivalent. The use of high-pressure reactors and acid catalysis, which has been shown to be effective in the synthesis of related pyrido[1,2-b] numberanalytics.comnih.govwisdomlib.orgtriazine systems, could also be explored to drive these reactions towards the desired products. engineering.org.cn

A key objective will be to move beyond simple alkyl and aryl substitutions and to incorporate a wider range of functionalities, such as fluoroalkyl groups, which are known to enhance biological activity, and various heterocyclic moieties to create hybrid molecules with potentially novel pharmacological profiles. wisdomlib.org

Illuminating Reaction Dynamics: Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above and to gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time reaction monitoring is paramount. Process Analytical Technology (PAT) offers a suite of tools that can be employed to follow the progress of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. numberanalytics.comengineering.org.cnrsc.orgresearchgate.netstepscience.com

Future research in this area should focus on the implementation of in-situ and operando spectroscopic methods for the synthesis of pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazines. youtube.comyoutube.com Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on all species in the reaction mixture simultaneously, allowing for the unambiguous identification of reactants, intermediates, and products over time. youtube.comnih.govkit.edunih.govresearchgate.net This is particularly valuable for complex cyclization reactions where multiple isomers or side products may form.

Fourier-transform infrared (FTIR) spectroscopy is another powerful tool that can be used to monitor the disappearance of starting material functional groups and the appearance of product-related vibrations in real-time. numberanalytics.com The combination of multiple spectroscopic techniques, such as NMR and FTIR, can provide a more comprehensive understanding of the reaction mechanism. youtube.com The data obtained from these real-time monitoring experiments will be invaluable for optimizing reaction conditions, improving yields, and ensuring the scalability of synthetic processes for the production of novel pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives.

In Silico Exploration: Expansion of Computational Modeling to Predict Novel Reactivity and Biological Interactions

Computational chemistry provides a powerful and cost-effective means to guide the design and development of new pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives. The expansion of computational modeling will be crucial for predicting the reactivity of novel analogs and for identifying promising candidates for synthesis and biological evaluation. acs.orgsrce.hrnih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of 3,5-Dimethylpyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine and its derivatives. nih.gov These studies can provide insights into the regioselectivity of electrophilic and nucleophilic substitution reactions, guiding the design of synthetic strategies for targeted modifications of the heterocyclic core.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives with their biological activity. nih.govwisdomlib.orgresearchgate.netnih.gov By building robust QSAR models based on existing experimental data, it will be possible to predict the antifungal activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Furthermore, molecular docking studies can be used to predict the binding modes of pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives with potential biological targets. acs.orgnih.gov This will be instrumental in elucidating their mechanism of action and in designing new compounds with improved potency and selectivity. The integration of these computational approaches will create a synergistic workflow, accelerating the discovery of novel pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazines with desired properties.

Unlocking Therapeutic Potential: Exploration of New Biological Targets and Mechanistic Pathways for Pyrido[3,4-e]numberanalytics.comnih.govwisdomlib.orgtriazine Derivatives

While the antifungal activity of pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazines is a significant finding, the full therapeutic potential of this scaffold is likely much broader. acs.orgnih.govlookchem.com A critical future direction is the exploration of new biological targets and the elucidation of the mechanistic pathways through which these compounds exert their effects.

Given that many nitrogen-containing heterocycles exhibit a wide range of biological activities, it is plausible that pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives could interact with various enzymes and receptors. nih.gov One promising area of investigation is their potential as kinase inhibitors . Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govresearchgate.netnih.gov The pyrrolo[2,1-f] numberanalytics.comnih.govwisdomlib.orgtriazine scaffold, structurally related to pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine, is a core component of several approved kinase inhibitors. nih.gov Therefore, screening libraries of pyrido[3,4-e] numberanalytics.comnih.govwisdomlib.orgtriazine derivatives against a panel of kinases could lead to the discovery of novel anticancer agents.

Another avenue for exploration is the investigation of their mechanism of antifungal action. While their activity against various fungal species has been reported, the specific molecular target remains to be identified. nih.gov Elucidating this mechanism, for example, by identifying the inhibited enzyme or disrupted cellular process, will be crucial for the rational design of more potent and selective antifungal drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates derived from aminoguanidine salts and substituted pyrimidines. Key steps include dehydration of intermediates (e.g., compounds of formula IV) under controlled humidity and temperature (80–100°C) to prevent byproduct formation . Alternative routes involve condensation of nitrobenzoyl or dimethylbutyryl precursors in ammonia-saturated ethanol, followed by reflux for 6–12 hours to achieve yields >85% . Precise stoichiometric ratios (1:1.2 for aminoguanidine to pyrimidine derivatives) and inert atmospheres (N₂ or Ar) are critical for reproducibility.

Q. How is structural characterization of this compound performed, and what spectral markers are definitive?

  • Methodological Answer :

  • 1H NMR : Distinct singlet peaks at δ 2.45–2.60 ppm confirm methyl groups at positions 3 and 4. Aromatic protons in the pyrido-triazine core appear as multiplets between δ 8.20–8.80 ppm .
  • IR Spectroscopy : Stretching vibrations at 1650–1670 cm⁻¹ (C=N) and 1580–1600 cm⁻¹ (C=C) validate the triazine and pyridine rings .
  • X-ray Crystallography : Unit cell parameters (e.g., monoclinic symmetry, space group P2₁/c) and bond angles (e.g., N-C-N ~120°) provide crystallographic confirmation .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Methodological Answer :

  • Melting Point : >260°C (decomposition observed above 300°C), necessitating use of high-temperature-resistant equipment (e.g., quartz crucibles) .
  • Solubility : Low polarity (logP ~1.5) limits aqueous solubility; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for biological assays .
  • Stability : Hygroscopic in open air; storage under desiccation (silica gel) at –20°C is recommended .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools guide these designs?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., –NO₂ at position 6) improves electrophilicity and interaction with biological targets like kinases .
  • DFT Calculations : HOMO-LUMO gaps (ΔE ~4.2 eV) predict reactivity; Mulliken charge analysis identifies nucleophilic sites (e.g., N4 in the triazine ring) for functionalization .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities to receptors (e.g., EGFR tyrosine kinase), prioritizing derivatives with ΔG < –9 kcal/mol .

Q. How should researchers address discrepancies in synthetic yields or unexpected byproducts during scale-up?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS or HPLC-PDA identifies impurities (e.g., uncyclized intermediates or oxidation products). Adjusting reaction time (e.g., extending from 6 to 10 hours) minimizes residual precursors .
  • Scale-Up Challenges : Heat dissipation in large batches can cause side reactions; use of segmented flow reactors improves temperature control and yield consistency (>90% purity) .

Q. What advanced spectroscopic or computational methods resolve ambiguities in tautomeric forms or crystal packing?

  • Methodological Answer :

  • Solid-State NMR : Differentiates tautomers (e.g., 1,2,4-triazine vs. pyridone forms) via ¹³C chemical shifts (Δδ > 5 ppm for carbonyl carbons) .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves hydrogen-bonding networks (e.g., N–H···O interactions) influencing crystal morphology .
  • Molecular Dynamics Simulations : AMBER or GROMACS predicts solvent effects on crystallization, aiding polymorph selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.